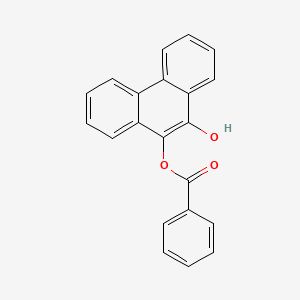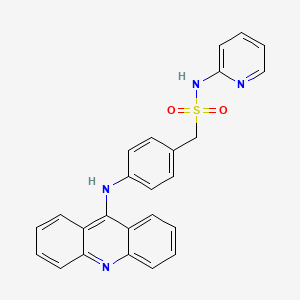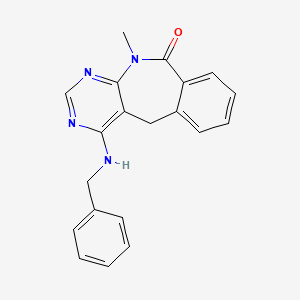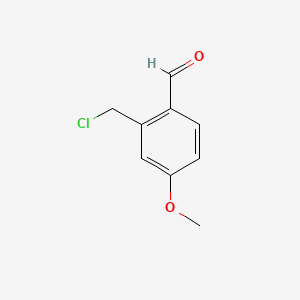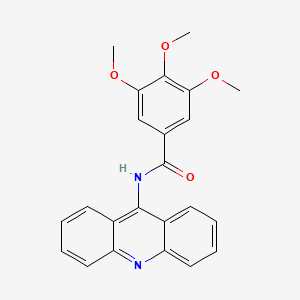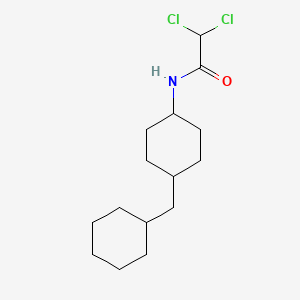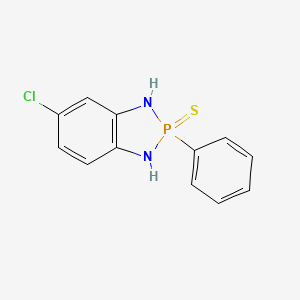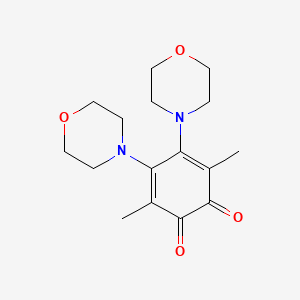
2-Hydroxy-6H-benzo(c)chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-6H-benzo©chromen-6-one, also known as urolithin B, is a hydroxylated derivative of ellagic acid. This compound is part of the benzo©chromen-6-one family, which is known for its diverse biological activities. Urolithin B is a significant metabolite produced in the human gut from ellagic acid, a polyphenol found in various fruits and nuts, particularly pomegranates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6H-benzo©chromen-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the oxidative cyclization of 2-hydroxybenzaldehyde with malonic acid in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions, leading to the formation of the chromen-6-one ring structure.
Industrial Production Methods
Industrial production of 2-Hydroxy-6H-benzo©chromen-6-one can involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6H-benzo©chromen-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens or nitrating agents in the presence of Lewis acids.
Major Products
Oxidation: Formation of benzoquinones.
Reduction: Formation of hydroxychromanols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Hydroxy-6H-benzo©chromen-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular processes and as a potential antioxidant.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6H-benzo©chromen-6-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Neuroprotection: It modulates signaling pathways involved in neuronal survival and function, such as the PI3K/Akt pathway.
Anti-inflammatory Effects: It inhibits pro-inflammatory cytokines and enzymes like COX-2.
Comparison with Similar Compounds
2-Hydroxy-6H-benzo©chromen-6-one is compared with other similar compounds such as:
Ellagic Acid: The precursor of urolithin B, known for its antioxidant and anti-cancer properties.
Urolithin A: Another metabolite of ellagic acid, noted for its mitochondrial health benefits.
Quercetin: A flavonoid with similar antioxidant and anti-inflammatory activities.
The uniqueness of 2-Hydroxy-6H-benzo©chromen-6-one lies in its specific metabolic pathway and its potent neuroprotective effects, which are being extensively studied for therapeutic applications .
Properties
CAS No. |
3525-01-7 |
|---|---|
Molecular Formula |
C13H8O3 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
2-hydroxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C13H8O3/c14-8-5-6-12-11(7-8)9-3-1-2-4-10(9)13(15)16-12/h1-7,14H |
InChI Key |
JIOCZMQHSOXWTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


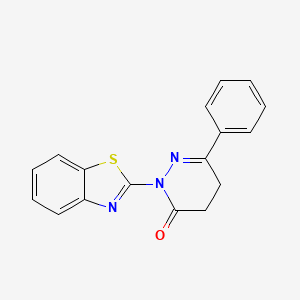
![1-Benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole](/img/structure/B12807887.png)
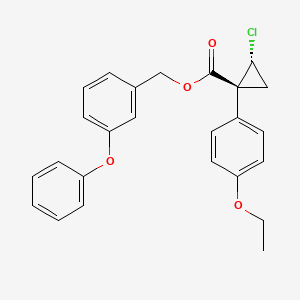
![1-(3-Cyanophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B12807899.png)
